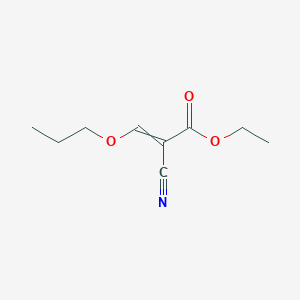

Ethyl 2-cyano-3-propoxyprop-2-enoate

Description

Ethyl 2-cyano-3-propoxyprop-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and a propoxy substituent at the β-position. This compound belongs to a class of acrylate derivatives widely utilized as intermediates in organic synthesis, particularly for constructing heterocyclic frameworks with biological relevance. These derivatives exhibit syn-periplanar conformations across the C=C bond, with torsion angles near 0°, suggesting similar planar geometry for the propoxy variant .

The compound’s synthesis likely follows routes analogous to those reported for related esters. For example, ethyl 2-cyano-3-ethoxypropenoate reacts with amines or alkoxy precursors under mild conditions to yield substituted derivatives . Such methods emphasize the versatility of cyanoacrylate scaffolds in modular synthesis.

Properties

CAS No. |

90279-65-5 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

ethyl 2-cyano-3-propoxyprop-2-enoate |

InChI |

InChI=1S/C9H13NO3/c1-3-5-12-7-8(6-10)9(11)13-4-2/h7H,3-5H2,1-2H3 |

InChI Key |

JIPUAQBAYSSYIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC=C(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-propoxyprop-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with propyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-propoxyprop-2-enoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Ethyl cyanoacetate and propanol.

Reduction: Ethyl 2-cyano-3-propoxypropanol.

Substitution: Various amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-propoxyprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-propoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogues differ primarily in their β-substituents, which influence electronic properties, reactivity, and applications:

Electronic Effects :

- Propoxy substituent: Moderately electron-donating, enhancing solubility in non-polar media.

- Trifluoromethoxy group (CAS 157951-16-1) : Electron-withdrawing, increasing electrophilicity of the α,β-unsaturated system .

- Methoxy groups (CAS -) : Improve resonance stabilization, favoring nucleophilic attack at the β-position .

Yield Comparison :

- Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate: 47% yield after two steps .

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Synthesized via Knoevenagel condensation with >70% yield .

Spectroscopic and Crystallographic Data

- FT-IR : Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) are consistent across analogues .

- ¹H-NMR : The β-substituent’s environment dictates chemical shifts; for example, methoxy protons resonate at δ 3.8–4.0 ppm, while propoxy protons appear upfield (δ 1.0–1.5 ppm) .

- Crystal Packing: Syn-periplanar conformation minimizes steric hindrance, as confirmed by torsion angles near 0° in ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.